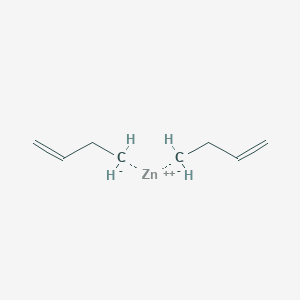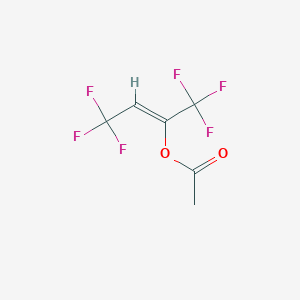
1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate is a fluorinated organic compound known for its unique chemical properties. It is an unsaturated hydrocarbon with multiple fluorine atoms, making it highly stable and resistant to degradation. This compound is used in various industrial applications, particularly in the field of refrigerants and heat transfer fluids due to its low global warming potential and high thermal stability .
Preparation Methods
The synthesis of 1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate typically involves the fluorination of butene derivatives. One common method is the reaction of hexafluorobutene with acetic acid under controlled conditions. Industrial production often employs high-pressure and high-temperature environments to ensure complete fluorination and high yield . The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Scientific Research Applications
1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate has several scientific research applications:
Biology: The compound’s stability and resistance to degradation make it useful in studying the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with other molecules, enhancing its stability and reactivity. The pathways involved often include nucleophilic substitution and addition reactions, where the compound acts as an electrophile .
Comparison with Similar Compounds
1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate can be compared with other fluorinated compounds such as:
1,1,1,4,4,4-Hexafluorobut-2-yne: Similar in structure but with a triple bond, making it more reactive in certain chemical reactions.
1,1,1,4,4,4-Hexafluorobut-2-ene: This compound has a double bond and is used in similar applications but differs in reactivity and stability.
Hexafluoropropylene: A simpler fluorinated compound used in polymer production and as a refrigerant.
The uniqueness of this compound lies in its combination of high thermal stability, low global warming potential, and versatility in chemical reactions, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C6H4F6O2 |
|---|---|
Molecular Weight |
222.08 g/mol |
IUPAC Name |
[(Z)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl] acetate |
InChI |
InChI=1S/C6H4F6O2/c1-3(13)14-4(6(10,11)12)2-5(7,8)9/h2H,1H3/b4-2- |
InChI Key |
AKLLQGZSSPIBMP-RQOWECAXSA-N |
Isomeric SMILES |
CC(=O)O/C(=C\C(F)(F)F)/C(F)(F)F |
Canonical SMILES |
CC(=O)OC(=CC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[(3-Methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B12080132.png)



![5-[(Piperazin-1-yl)methyl]pyrimidine](/img/structure/B12080161.png)
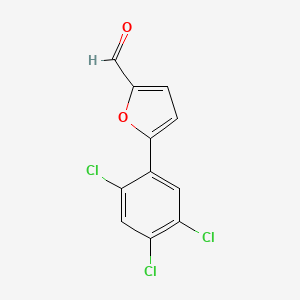
![6-[(7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12080166.png)
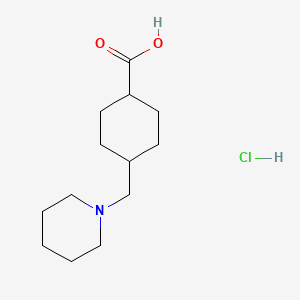
![N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine](/img/structure/B12080182.png)
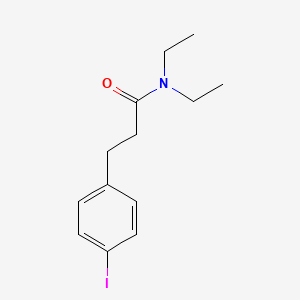
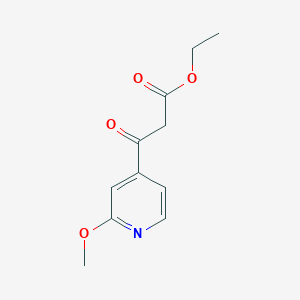
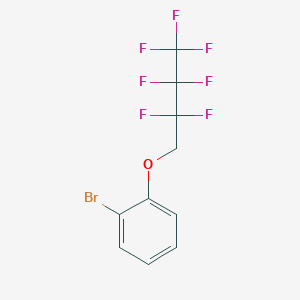
![[6-(4-Aminophenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B12080216.png)
